molecular formula C28H20F4N4O2 B10923616 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10923616
M. Wt: 520.5 g/mol
InChI Key: ZHSNTKXMGVKLRW-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and various substituents including methoxyphenyl, fluorophenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl groups. The pyrimidine ring is then synthesized and functionalized with the fluorophenyl and trifluoromethyl groups. The final compound is obtained through a series of coupling reactions and purification steps. Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up of the synthesis process to achieve higher yields and purity.

Chemical Reactions Analysis

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with a pyrazole ring and various substituents, which may have similar biological activities and chemical properties.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring and different functional groups, which may be used in similar applications.

    Fluorophenyl Compounds: Compounds containing a fluorophenyl group, which may have similar chemical reactivity and applications.

Properties

Molecular Formula

C28H20F4N4O2

Molecular Weight

520.5 g/mol

IUPAC Name

2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H20F4N4O2/c1-37-21-7-3-5-18(13-21)24-15-25(19-6-4-8-22(14-19)38-2)36(35-24)27-33-23(16-26(34-27)28(30,31)32)17-9-11-20(29)12-10-17/h3-16H,1-2H3

InChI Key

ZHSNTKXMGVKLRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC

Origin of Product

United States

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